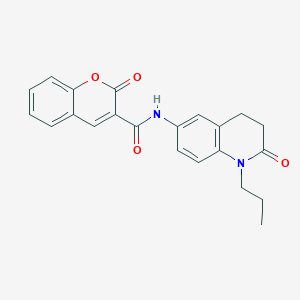
2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselectivity and Reaction Mechanisms
The study on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide reveals insights into the synthetic versatility of 4-oxoquinolines. These compounds have been associated with different pharmacological activities, including antibacterial and antiviral effects. The presence of a carboxamide unit connected to the 4-oxoquinoline core is linked to these biological activities, showcasing the relevance of specific structural modifications in enhancing drug efficacy (Batalha et al., 2019).
Synthetic Pathways and Structural Analysis
Research into synthetic studies on potent marine drugs highlights the importance of 4H-Chromene-2-carboxylic acid ester derivatives, related to the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid demonstrates the potential of these compounds in drug development and provides a foundation for further investigation into their biological properties (Li et al., 2013).
Antagonistic Activities on NMDA Receptor
The synthesis and evaluation of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for in vitro antagonist activity at the glycine site on the NMDA receptor demonstrate the therapeutic potential of these compounds. The study shows how structural modifications, such as the removal of the 4-oxo group or the introduction of a cis-carboxymethyl group, can influence antagonist activity. This underscores the importance of precise chemical modifications in designing compounds with specific pharmacological targets (Carling et al., 1992).
Antimicrobial Properties
A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities. This study highlights the antimicrobial potential of synthesized compounds and emphasizes the role of structural diversity in enhancing biological activities (Desai et al., 2011).
Properties
IUPAC Name |
2-oxo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-11-24-18-9-8-16(12-14(18)7-10-20(24)25)23-21(26)17-13-15-5-3-4-6-19(15)28-22(17)27/h3-6,8-9,12-13H,2,7,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBHOGVOJYAGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-oxo-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}butanoic acid](/img/structure/B2456664.png)
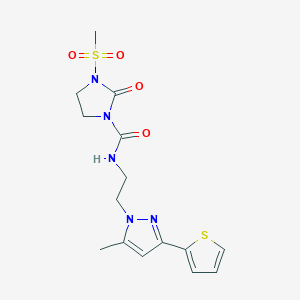
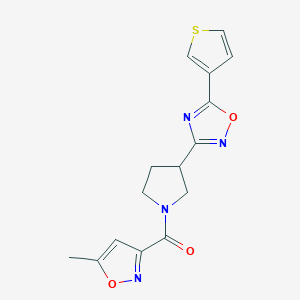
![2H,3H,4H-pyrido[4,3-b][1,4]thiazine](/img/structure/B2456670.png)
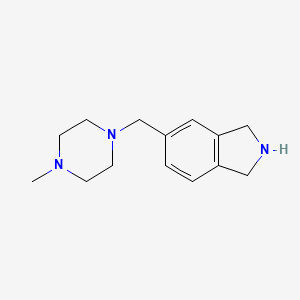
![2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2456673.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2456677.png)
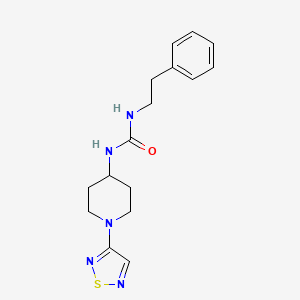
![N-benzyl-N-ethyl-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2456679.png)
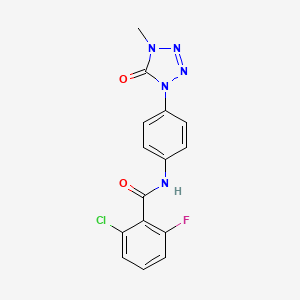
![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2456683.png)
![1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2456685.png)
![4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B2456686.png)
